molecular formula C14H15F3O2 B8377468 (+/-)-Cyclopentyl[4-(trifluoromethyl)phenyl]acetic acid

(+/-)-Cyclopentyl[4-(trifluoromethyl)phenyl]acetic acid

Cat. No. B8377468
M. Wt: 272.26 g/mol
InChI Key: PNHQMLGVYHUCPA-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

4.98 g (17.4 mmol) of methyl cyclopentyl[4-(trifluoromethyl)phenyl]acetate were initially charged in a mixture of in each case 24.9 ml of THF, methanol and water, and 1.04 g (43.49 mmol) of lithium hydroxide were added at 0° C. The reaction mixture was warmed to RT and stirred at this temperature for 4 h. The mixture was then diluted with water and acidified slightly with 1 N hydrochloric acid. The aqueous phase was extracted three times with ethyl acetate. The combined organic phases were dried over magnesium sulphate and concentrated under reduced pressure. This gave 4.56 g of the target compound as a crude product (yield 96.3% of theory).
Name
methyl cyclopentyl[4-(trifluoromethyl)phenyl]acetate
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96.3%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:6]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[C:7]([O:9]C)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.C1COCC1.[OH-].[Li+].Cl>O.CO>[CH:1]1([CH:6]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:18])([F:19])[F:20])=[CH:13][CH:12]=2)[C:7]([OH:9])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
methyl cyclopentyl[4-(trifluoromethyl)phenyl]acetate
Quantity
4.98 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
24.9 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.04 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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